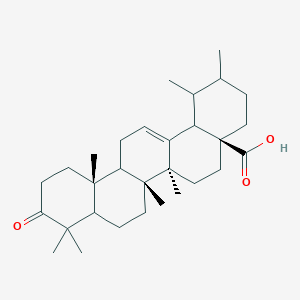
(4aS,6aS,6bR,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxours-12-en-28-oic acid, also known as ursonic acid, is a pentacyclic triterpenoid. It is a 3-ketone derivative of ursolic acid, which is a naturally occurring compound found in many plants. This compound has garnered interest due to its potential bioactive properties and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions: 3-Oxours-12-en-28-oic acid can be synthesized from ursolic acid through oxidation. One common method involves using Jones reagent (chromic acid in acetone) to oxidize ursolic acid. The reaction is typically carried out under reflux conditions for about 5 hours .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of 3-Oxours-12-en-28-oic acid generally follows the laboratory-scale procedures with potential scaling up. The use of efficient oxidizing agents and optimized reaction conditions are crucial for industrial applications.
化学反応の分析
Types of Reactions: 3-Oxours-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at various positions on the pentacyclic ring structure.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone) under reflux conditions.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: More oxidized triterpenoid derivatives.
Reduction: Ursolic acid or other reduced forms.
Substitution: A variety of substituted triterpenoid derivatives with potential bioactive properties.
科学的研究の応用
Chemistry: Used as a starting material for the synthesis of bioactive derivatives.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
作用機序
The mechanism of action of 3-Oxours-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific bioactive derivative being studied .
類似化合物との比較
Ursolic Acid: The parent compound from which 3-Oxours-12-en-28-oic acid is derived.
Oleanolic Acid: Another pentacyclic triterpenoid with similar bioactive properties.
Betulinic Acid: Known for its anti-cancer and anti-inflammatory properties.
Uniqueness: 3-Oxours-12-en-28-oic acid is unique due to its specific 3-ketone functional group, which imparts distinct chemical reactivity and potential bioactivity compared to its parent compound, ursolic acid .
特性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC名 |
(4aS,6aS,6bR,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-22,24H,9-17H2,1-7H3,(H,32,33)/t18?,19?,21?,22?,24?,27-,28+,29+,30-/m0/s1 |
InChIキー |
MUCRYNWJQNHDJH-VUVJRWLCSA-N |
異性体SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















